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molecular formula C12H6BrClN2S B8596601 4-(Benzo[b]thiophen-2-yl)-5-bromo-2-chloropyrimidine

4-(Benzo[b]thiophen-2-yl)-5-bromo-2-chloropyrimidine

Cat. No. B8596601
M. Wt: 325.61 g/mol
InChI Key: WHANFJKAMIVWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07547691B2

Procedure details

n-Butyl lithium (20.7 mL, 1.6 M in hexane) is added dropwise to a stirred solution of benzo[b]thiophene (4.12 g, 30.1 mmol) in anhydrous THF (50 mL) at −78° C. under nitrogen. The resultant solution is allowed to stir at −78° C. for 15 minutes. The lithiated benzo[b]thiophene is then added via canula over 20 minutes to a stirred solution of 5-bromo-2-chloro-pyrimidine (5.95 g, 30.1 mmol) in anhydrous THF (100 mL) at −30° C. Upon the completion of the addition, the solution is allowed to stir at −30° C. for an additional 30 minutes then at 0° C. for another 30 minutes. The reaction is quenched with acetic acid (1.99 g, 33.1 mmol), then after 5 minutes, it is treated with a solution of DDQ (7.17 g, 31.6 mmol) in anhydrous THF (150 mL) in portions at 10° C. The mixture is stirred for 20 minutes at 10° C. before it is concentrated to give a dark solid. The solid is then suspended in chloroform (500 mL) and the suspension is sonicated and filtered through a pad of silica. Additional 700 mL chloroform is used to wash the solid. The combined filtrates are concentrated to give a solid. The solid is re-suspended in dichloromethane (20 mL)/diethyl ether (20 mL) and the suspension is sonicated and filtered to give the title compound as a yellowish solid (9.62 g, 98% yield).
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
20.7 mL
Type
reactant
Reaction Step Four
Quantity
4.12 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
5.95 g
Type
reactant
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
1.99 g
Type
reactant
Reaction Step Seven
Name
Quantity
7.17 g
Type
reactant
Reaction Step Eight
Name
Quantity
150 mL
Type
solvent
Reaction Step Eight
Yield
98%

Identifiers

REACTION_CXSMILES
C([Li])CCC.[S:6]1[CH:10]=[CH:9][C:8]2[CH:11]=[CH:12][CH:13]=[CH:14][C:7]1=2.[Br:15][C:16]1[CH:17]=[N:18][C:19]([Cl:22])=[N:20][CH:21]=1.C(O)(=O)C.C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N>C1COCC1.C(Cl)(Cl)Cl.ClCCl.C(OCC)C>[S:6]1[C:10]([C:17]2[C:16]([Br:15])=[CH:21][N:20]=[C:19]([Cl:22])[N:18]=2)=[CH:9][C:8]2[CH:11]=[CH:12][CH:13]=[CH:14][C:7]1=2

Inputs

Step One
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
20.7 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
4.12 g
Type
reactant
Smiles
S1C2=C(C=C1)C=CC=C2
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C2=C(C=C1)C=CC=C2
Name
Quantity
5.95 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
1.99 g
Type
reactant
Smiles
C(C)(=O)O
Step Eight
Name
Quantity
7.17 g
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir at −78° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon the completion of the addition
STIRRING
Type
STIRRING
Details
to stir at −30° C. for an additional 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
at 0° C. for another 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
after 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
The mixture is stirred for 20 minutes at 10° C. before it
Duration
20 min
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
CUSTOM
Type
CUSTOM
Details
to give a dark solid
CUSTOM
Type
CUSTOM
Details
the suspension is sonicated
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica
WASH
Type
WASH
Details
to wash the solid
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates are concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
the suspension is sonicated
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
S1C2=C(C=C1C1=NC(=NC=C1Br)Cl)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 9.62 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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